AMX12006

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

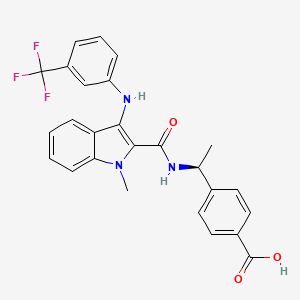

Molecular Formula |

C26H22F3N3O3 |

|---|---|

Molecular Weight |

481.5 g/mol |

IUPAC Name |

4-[(1S)-1-[[1-methyl-3-[3-(trifluoromethyl)anilino]indole-2-carbonyl]amino]ethyl]benzoic acid |

InChI |

InChI=1S/C26H22F3N3O3/c1-15(16-10-12-17(13-11-16)25(34)35)30-24(33)23-22(20-8-3-4-9-21(20)32(23)2)31-19-7-5-6-18(14-19)26(27,28)29/h3-15,31H,1-2H3,(H,30,33)(H,34,35)/t15-/m0/s1 |

InChI Key |

BBJLZNHEYIHTCB-HNNXBMFYSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C3=CC=CC=C3N2C)NC4=CC=CC(=C4)C(F)(F)F |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C3=CC=CC=C3N2C)NC4=CC=CC(=C4)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Pronged Neuroprotective Mechanism of AMX0035: A Technical Guide

For Immediate Release

An in-depth analysis of the mechanism of action of AMX0035, an oral fixed-dose combination of sodium phenylbutyrate (PB) and taurursodiol (TURSO), reveals a synergistic approach to neuroprotection by concurrently targeting endoplasmic reticulum (ER) stress and mitochondrial dysfunction. This technical guide synthesizes preclinical and clinical findings to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Core Mechanism of Action: A Two-Pronged Attack on Neuronal Cell Death

AMX0035 is designed to mitigate the cellular stress pathways implicated in the pathogenesis of neurodegenerative diseases. The two active components, PB and TURSO, act on distinct but interconnected cellular organelles to reduce neuronal apoptosis.

Sodium Phenylbutyrate (PB): As a small molecular chaperone and histone deacetylase (HDAC) inhibitor, PB primarily addresses ER stress.[1][2] The accumulation of misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), which, when prolonged, can lead to apoptosis. PB is thought to enhance the protein folding capacity of the ER, thereby alleviating stress and promoting cell survival.[1]

Taurursodiol (TURSO): This hydrophilic bile acid focuses on preserving mitochondrial integrity. Mitochondrial dysfunction is a central feature of many neurodegenerative disorders, leading to energy deficits, increased production of reactive oxygen species (ROS), and the release of pro-apoptotic factors. TURSO is believed to integrate into the mitochondrial membrane, stabilizing it and increasing the threshold for apoptosis.[3]

Preclinical evidence suggests a synergistic relationship between PB and TURSO, where the combined action is more effective at preventing neuronal cell death than either component alone.[4]

Preclinical Evidence: Demonstrating Neuroprotection in In Vitro and In Vivo Models

Synergistic Effects in ALS Patient-Derived Fibroblasts

A study utilizing primary skin fibroblasts from patients with sporadic amyotrophic lateral sclerosis (ALS) demonstrated that AMX0035 had a more pronounced and distinct effect on gene and metabolite profiles compared to PB or TURSO individually. This suggests a synergistic mechanism that impacts key pathways involved in ALS pathogenesis, including the unfolded protein response and mitochondrial function.[4]

Neuroprotective Effects in a Rodent Model of Ischemic Stroke

In a rat model of middle cerebral artery occlusion (MCAO), a model for ischemic stroke, administration of AMX0035 demonstrated significant neuroprotective effects. The study revealed improvements in cognitive function and a reduction in demyelination. Mechanistically, AMX0035 was shown to inhibit ER stress and mitochondrial dysfunction pathways, leading to a decrease in oligodendrocyte apoptosis.

Table 1: Preclinical Efficacy of AMX0035 in a Rat Model of MCAO

| Parameter | MCAO + Vehicle | MCAO + AMX0035 | % Improvement with AMX0035 | p-value |

| Morris Water Maze (Escape Latency - Day 5) | ~50 seconds | ~30 seconds | ~40% | <0.01 |

| Myelin Basic Protein (MBP) Expression (Corpus Callosum) | Reduced | Increased | - | <0.05 |

| g-ratio (Electron Microscopy) | Increased | Decreased | - | <0.05 |

| ER Stress Marker (GRP78/BiP Expression) | Increased | Decreased | - | <0.05 |

| Mitochondrial Apoptosis Marker (Bax/Bcl-2 Ratio) | Increased | Decreased | - | <0.05 |

Data are approximated from graphical representations in the cited preclinical study.

Clinical Evidence: Biomarker Modulation in Neurodegenerative Diseases

Clinical trials of AMX0035 in ALS (CENTAUR) and Alzheimer's disease (PEGASUS) have provided valuable insights into its biological activity in humans, primarily through the analysis of disease-relevant biomarkers. While the Phase 3 PHOENIX trial in ALS did not meet its primary and secondary endpoints, the biomarker data from earlier and other studies offer clues to the drug's engagement with its therapeutic targets.

CENTAUR Trial: Impact on Neuroinflammation in ALS

The Phase 2 CENTAUR trial in participants with ALS showed that AMX0035 treatment led to a significant reduction in plasma levels of key neuroinflammatory biomarkers.

Table 2: Biomarker Changes in the CENTAUR Trial (ALS)

| Biomarker | Change with AMX0035 (at 24 weeks) | p-value |

| YKL-40 (Chitinase-3-like-protein-1) | ~20% decrease | 0.008 |

| C-Reactive Protein (CRP) | ~30% decrease | 0.048 |

PEGASUS Trial: Effects on Core Pathologies in Alzheimer's Disease

The Phase 2 PEGASUS trial in participants with Alzheimer's disease demonstrated that AMX0035 influenced cerebrospinal fluid (CSF) biomarkers associated with the core pathologies of the disease.

Table 3: Biomarker Changes in the PEGASUS Trial (Alzheimer's Disease)

| Biomarker Category | Biomarker | Change with AMX0035 | p-value |

| Tau Pathology | p-tau181 | Reduction | <0.001 |

| Total tau | Reduction | <0.001 | |

| Synaptic & Neuronal Degeneration | Neurogranin | Reduction | <0.001 |

| Fatty Acid Binding Protein 3 (FABP3) | Reduction | 0.0004 | |

| Gliosis | YKL-40 | Reduction | 0.0005 |

| Amyloid Pathology | Aβ42/40 ratio | Modulation | <0.05 |

Experimental Protocols

Preclinical MCAO Rat Model

-

Animal Model: Adult male Sprague-Dawley rats.

-

Intervention: Middle cerebral artery occlusion (MCAO) was induced to model ischemic stroke.

-

Treatment: AMX0035 was administered to the treatment group.

-

Behavioral Assessment: The Morris water maze was used to evaluate spatial learning and memory.

-

Histological Analysis: Luxol fast blue staining and transmission electron microscopy were used to assess demyelination and myelin sheath thickness (g-ratio).

-

Molecular Analysis: Western blotting was performed to quantify the expression of proteins involved in ER stress (e.g., GRP78/BiP) and mitochondrial apoptosis (e.g., Bax, Bcl-2).

CENTAUR Clinical Trial (ALS)

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2 trial.

-

Participants: 137 adult participants with a definite diagnosis of ALS.

-

Intervention: Oral administration of AMX0035 (3g sodium phenylbutyrate and 1g taurursodiol) or placebo.

-

Duration: 24 weeks.

-

Biomarker Analysis: Plasma samples were collected at baseline and at 12 and 24 weeks. Levels of YKL-40 and CRP were measured using immunoassays.

PEGASUS Clinical Trial (Alzheimer's Disease)

-

Study Design: A randomized, double-blind, placebo-controlled Phase 2 trial.

-

Participants: 95 adult participants with Alzheimer's disease.

-

Intervention: Oral administration of AMX0035 or placebo.

-

Duration: 24 weeks.

-

Biomarker Analysis: Cerebrospinal fluid (CSF) was collected at baseline and at 24 weeks. Biomarkers of tau pathology, synaptic and neuronal degeneration, gliosis, and amyloid pathology were measured using established immunoassays.

Visualizing the Mechanism and Workflows

Signaling Pathway of AMX0035

Caption: AMX0035's dual mechanism targeting ER and mitochondrial stress.

Preclinical Experimental Workflow (MCAO Model)

Caption: Workflow for the preclinical evaluation of AMX0035 in a stroke model.

Clinical Trial Biomarker Analysis Workflow

Caption: Workflow for biomarker analysis in AMX0035 clinical trials.

References

- 1. Amylyx Pharmaceuticals Announces Publication of CENTAUR Survival Data Demonstrating Statistically Significant Survival Benefit of AMX0035 for People with ALS | Amylyx [amylyx.com]

- 2. Amylyx Pharmaceuticals Announces Publication of Data Showing the Encouraging Effects of AMX0035 on Cerebrospinal Fluid Biomarkers of Core Alzheimer’s Disease Pathology and Neurodegeneration | Amylyx [amylyx.com]

- 3. Amylyx Pharmaceuticals Announces New England Journal of Medicine Publication of Pivotal AMX0035 Data Demonstrating Statistically Significant Benefit in People with ALS | Amylyx [amylyx.com]

- 4. Latest news from the CENTAUR trial puts AMX0035 in the mix - MND Research Blog [mndresearch.blog]

AMX12006: A Potent and Selective EP4 Receptor Antagonist for Research and Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AMX12006 is a novel, potent, and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2][3][4] As an orally active compound, this compound presents a significant tool for investigating the role of the EP4 receptor in various physiological and pathological processes.[5][6] The EP4 receptor, a G-protein coupled receptor (GPCR), is a key mediator of PGE2 signaling, which is implicated in inflammation, pain, cancer progression, and immune responses.[7][8][9][10][11][12] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols to facilitate its use in research and drug development.

Core Data Summary

Chemical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 2639775-01-0 |

| Molecular Formula | C26H22F3N3O3 |

| Molecular Weight | 481.47 g/mol |

| SMILES | CN1C2=CC=CC=C2C(NC3=CC(C(F)(F)F)=CC=C3)=C1C(N--INVALID-LINK--C)=O |

In Vitro Activity

This compound demonstrates high potency and selectivity for the human EP4 receptor.

| Parameter | Value | Reference |

| hEP4 IC50 | 4.3 nM | [1][2][3][4][5][13] |

| Selectivity | No significant activity against EP1, EP2, and EP3 receptors | [2][4][7] |

Cytotoxic Activity

This compound has shown cytotoxic effects in various cancer cell lines.

| Cell Line | IC50 (µM) |

| MCF-7 (Human breast adenocarcinoma) | 46.73 |

| 4T1 (Mouse mammary carcinoma) | 79.47 |

| HCA-7 (Human colon adenocarcinoma) | >100 |

| CT-26 WT (Mouse colon carcinoma) | 41.39 |

| LLC (Lewis Lung Carcinoma) | >100 |

| [Source: MedChemExpress, citing Das, D., et al. (2023)][5][6] |

In Vivo Antitumor Activity

Oral administration of this compound demonstrated dose-dependent antitumor activity in a CT-26 colon cancer xenograft model in mice.[5][10] When combined with capecitabine, this compound significantly suppressed tumor growth, with a tumor growth inhibition (TGI) of up to 94.26%.[7][10]

Pharmacokinetic Parameters in Sprague-Dawley Rats

| Parameter | 1 mg/kg Intravenous (IV) | 10 mg/kg Oral (PO) |

| Tmax (h) | 0.5 | 0.5 |

| Cmax (ng/mL) | 4627 ± 304 | 8243 ± 370 |

| AUC(0-t) (h·ng/mL) | 3375 ± 477 | 25672 ± 5668 |

| AUC(0-∞) (h·ng/mL) | 3416 ± 495 | 25707 ± 5682 |

| T1/2 (h) | 1.4 ± 0.3 | 2.7 ± 0.2 |

| CL (mL/min/kg) | 4.95 ± 0.77 | - |

| Vdss (L/kg) | 0.41 ± 0.04 | - |

| F (%) | - | 76.1 |

| [Source: MedChemExpress, citing Das, D., et al. (2023)][5][6] |

Mechanism of Action and Signaling Pathways

The EP4 receptor is a GPCR that is activated by its endogenous ligand, prostaglandin E2 (PGE2).[14] Upon activation, the EP4 receptor can couple to multiple intracellular signaling pathways, primarily through G proteins.[15][16][17] this compound acts as a competitive antagonist, blocking the binding of PGE2 to the EP4 receptor and thereby inhibiting its downstream signaling.[12]

Canonical Gs/cAMP Pathway

The primary signaling pathway for the EP4 receptor involves coupling to the stimulatory G protein, Gs.[14] This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[17] cAMP, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), to modulate gene expression.[17][18]

EP4 Receptor Gs Signaling Pathway

Alternative Signaling Pathways

Evidence suggests that the EP4 receptor can also couple to other signaling pathways, including the inhibitory G protein (Gi) and β-arrestin pathways, contributing to its diverse biological functions.[14][15][16][17] The Gi pathway can inhibit adenylyl cyclase, while β-arrestin can mediate receptor desensitization and internalization, as well as initiate distinct signaling cascades.[18]

EP4 Receptor Alternative Signaling

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

EP4 Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the EP4 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing the human EP4 receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA.

-

Assay buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.1% BSA.

-

Radioligand: [3H]-PGE2.

-

Test compound: this compound.

-

Non-specific binding control: Unlabeled PGE2.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare cell membranes from HEK293-hEP4 cells.

-

In a 96-well plate, add assay buffer, [3H]-PGE2 (at a concentration near its Kd), and varying concentrations of this compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled PGE2.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 90 minutes.[19]

-

Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of this compound.

cAMP Functional Assay

This cell-based assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP.[20][21][22][23][24]

Materials:

-

HEK293 cells stably expressing the human EP4 receptor.[20]

-

Cell culture medium.

-

Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

-

EP4 receptor agonist (e.g., PGE2).[20]

-

Test compound: this compound.

-

cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

-

Seed HEK293-hEP4 cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with varying concentrations of this compound in stimulation buffer for a specified time (e.g., 30 minutes).[25]

-

Stimulate the cells with an EC80 concentration of PGE2 for a defined period (e.g., 20 minutes).[19]

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Generate a dose-response curve and calculate the IC50 value for this compound.

cAMP Functional Assay Workflow

Cell Cytotoxicity Assay

This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.[5]

Materials:

-

Complete cell culture medium.

-

Test compound: this compound.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

Luminometer.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., 0-100 µM).[5][6]

-

Incubate for a specified period (e.g., 72 hours).[13]

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the IC50 value for cytotoxicity for each cell line.

Conclusion

This compound is a valuable research tool for elucidating the multifaceted roles of the EP4 receptor. Its high potency, selectivity, and oral bioavailability make it a promising candidate for further investigation in preclinical models of diseases where EP4 signaling is implicated, such as cancer and inflammatory disorders.[7][8][9][10] The data and protocols presented in this guide are intended to support the scientific community in leveraging this compound for their research and development endeavors.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound|CAS 2639775-01-0|DC Chemicals [dcchemicals.com]

- 3. This compound 2639775-01-0 | MCE [medchemexpress.cn]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandin E2 Receptor 4 (EP4): A Promising Therapeutic Target for the Treatment of Cancer and Inflammatory Diseases | Bentham Science [benthamscience.com]

- 9. Prostaglandin E2 Receptor 4 (EP4): A Promising Therapeutic Target...: Ingenta Connect [ingentaconnect.com]

- 10. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prostaglandin E2 Receptor EP4 Subtype drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]

- 12. What are EP4 antagonists and how do they work? [synapse.patsnap.com]

- 13. medchemexpress.cn [medchemexpress.cn]

- 14. benchchem.com [benchchem.com]

- 15. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 17. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 21. EP4 Receptor (rat) Activation Assay Kit (cAMP) - Applications - CAT N°: 600410 [bertin-bioreagent.com]

- 22. caymanchem.com [caymanchem.com]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. EP4 Receptor (rat) Activation Assay Kit (cAMP) | Cayman Chemical | Biomol.com [biomol.com]

- 25. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of AMX0035 (Sodium Phenylbutyrate and Taurursodiol): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

ID: AMX12006 (AMX0035) Compound: A co-formulated oral fixed-dose combination of sodium phenylbutyrate (PB) and taurursodiol (TURSO), also known as tauroursodeoxycholic acid (TUDCA). Status: Formerly approved for the treatment of Amyotrophic Lateral Sclerosis (ALS) under the brand names RELYVRIO™ in the U.S. and ALBRIOZA™ in Canada. Amylyx Pharmaceuticals has voluntarily discontinued this program and removed the product from the market following the results of the Phase 3 PHOENIX trial.

Executive Summary

AMX0035 was a neuroprotective therapy designed to synergistically target two key pathological pathways implicated in neuronal cell death: endoplasmic reticulum (ER) stress and mitochondrial dysfunction. The combination of a chemical chaperone/histone deacetylase (HDAC) inhibitor and a bile acid aimed to slow disease progression in neurodegenerative conditions, primarily investigated in Amyotrophic Lateral Sclerosis (ALS). Initial Phase 2 (CENTAUR) data showed a statistically significant slowing of functional decline and a survival benefit in ALS patients. However, these findings were not replicated in the larger, confirmatory Phase 3 (PHOENIX) trial, which did not meet its primary or secondary endpoints. This guide provides a comprehensive technical overview of the pharmacological properties of AMX0035, its mechanism of action, clinical trial data, and the experimental methodologies employed in its evaluation.

Mechanism of Action

AMX0035's therapeutic rationale was based on a dual-component approach to mitigate neuronal cell death by targeting two distinct but interconnected cellular stress pathways.[1]

-

Sodium Phenylbutyrate (PB): This small molecule acts through two primary mechanisms. Firstly, as a chemical chaperone , it helps to improve protein folding and prevent the aggregation of misfolded proteins, thereby reducing stress on the endoplasmic reticulum.[2][3][4] Secondly, PB is a pan-histone deacetylase (HDAC) inhibitor , which can epigenetically modulate the expression of genes involved in cellular stress responses and survival.[2][5] By alleviating ER stress, PB is hypothesized to inhibit the Unfolded Protein Response (UPR), a pathway that can trigger apoptosis when chronically activated.

-

Taurursodiol (TURSO/TUDCA): This hydrophilic bile acid is known to have cytoprotective properties, particularly related to mitochondrial health. TURSO is thought to integrate into mitochondrial membranes, enhancing their stability and increasing the threshold for apoptotic cell death.[6][7] It works by preventing the translocation of pro-apoptotic proteins like Bax to the mitochondrial membrane, which in turn inhibits the release of cytochrome c and subsequent caspase activation.[8]

The synergistic hypothesis is that by simultaneously reducing ER stress with PB and inhibiting mitochondrial-mediated apoptosis with TURSO, AMX0035 could offer greater neuroprotection than either compound alone.[9]

Signaling Pathway Diagram

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. amylyx.com [amylyx.com]

- 3. Trial of Sodium Phenylbutyrate–Taurursodiol for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Sodium Phenylbutyrate and Taurursodiol: MedlinePlus Drug Information [medlineplus.gov]

- 6. Effect of sodium phenylbutyrate/taurursodiol on tracheostomy/ventilation-free survival and hospitalisation in amyotrophic lateral sclerosis: long-term results from the CENTAUR trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. Amylyx Pharmaceuticals Announces Completion of Enrollment in the PEGASUS Trial of AMX0035 in Alzheimer’s Disease | Amylyx [amylyx.com]

The Genesis and Scientific Underpinnings of AMX0035: A Technical Overview

Aimed at the scientific community, this document provides a comprehensive guide to the discovery, synthesis, and mechanistic action of AMX0035, a combination therapeutic investigated for neurodegenerative diseases.

Introduction: A Dual-Pronged Approach to Neuroprotection

AMX0035, also known as Relyvrio™ in the United States and Albrioza™ in Canada, is an oral fixed-dose combination of sodium phenylbutyrate (PB) and taurursodiol (TURSO), also referred to as tauroursodeoxycholic acid (TUDCA).[1][2] The development of AMX0035 was predicated on a synergistic strategy to combat neuronal cell death by concurrently targeting two distinct cellular stress pathways implicated in the pathogenesis of neurodegenerative diseases: endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[2] Preclinical studies have suggested that the combination of these two compounds may offer a more robust neuroprotective effect than either agent alone.[1] This whitepaper will delve into the technical details of AMX0035, from the synthesis of its constituent components to the experimental evidence elucidating its mechanism of action and its clinical evaluation.

Synthesis of Constituent Components

The manufacturing of AMX0035 involves the synthesis of its two active pharmaceutical ingredients, sodium phenylbutyrate and taurursodiol.

Synthesis of Sodium Phenylbutyrate

Sodium phenylbutyrate is the sodium salt of 4-phenylbutyric acid. A common laboratory-scale synthesis involves the neutralization of 4-phenylbutyric acid with a sodium base.

Experimental Protocol: Synthesis of Sodium 4-Phenylbutyrate

-

Materials: 4-phenylbutyric acid, sodium hydroxide (NaOH), deionized water, toluene.

-

Procedure:

-

Suspend 4-phenylbutyric acid (e.g., 0.40 g, 2.436 mmol) in deionized water (e.g., 30 mL).

-

Add an equimolar amount of sodium hydroxide (e.g., 0.097 g, 2.436 mmol) to the suspension.

-

Stir the mixture until the 4-phenylbutyric acid is completely dissolved, forming a clear solution.

-

Concentrate the solution using a rotary evaporator to remove the bulk of the water.

-

Perform azeotropic dehydration twice with toluene to remove residual water.

-

The resulting solid is sodium 4-phenylbutyrate, which can be collected and dried.

-

A flowchart for this synthesis process is outlined below:

Synthesis of Sodium Phenylbutyrate.

Synthesis of Taurursodiol (Tauroursodeoxycholic Acid)

Taurursodiol is the taurine conjugate of ursodeoxycholic acid (UDCA). The synthesis of taurursodiol is a more complex process that can be achieved through chemical or chemoenzymatic methods. A common approach involves the activation of the carboxylic acid group of UDCA followed by amidation with taurine.

Experimental Protocol: General Chemoenzymatic Synthesis of Taurursodiol

-

Materials: Ursodeoxycholic acid (UDCA), N-hydroxysuccinimide (NHS) or similar activating agent, a condensing agent (e.g., dicyclohexylcarbodiimide - DCC), a suitable catalyst, taurine, and appropriate organic solvents.

-

Procedure:

-

Activation of UDCA: React UDCA with an activating agent like N-hydroxysuccinimide in the presence of a condensing agent to form an active ester of UDCA.

-

Conjugation with Taurine: React the activated UDCA ester with taurine in a suitable solvent system. The nucleophilic amine group of taurine attacks the activated carbonyl of the UDCA ester, forming an amide bond.

-

Purification: The resulting taurursodiol is then purified from the reaction mixture using techniques such as chromatography and/or recrystallization.

-

A simplified workflow for the synthesis of taurursodiol is as follows:

General Synthesis of Taurursodiol.

Mechanism of Action: Targeting Cellular Stress Pathways

AMX0035 is designed to exert its neuroprotective effects by modulating two key cellular stress pathways: the Unfolded Protein Response (UPR) in the endoplasmic reticulum and mitochondrial dysfunction.

Endoplasmic Reticulum Stress and the Unfolded Protein Response

The ER is responsible for the proper folding and modification of a significant portion of the cell's proteins. An accumulation of misfolded proteins in the ER lumen triggers a state known as ER stress, which in turn activates the UPR. The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6.

Sodium phenylbutyrate is thought to act as a chemical chaperone, aiding in protein folding and reducing the load of misfolded proteins in the ER, thereby mitigating ER stress.

The Unfolded Protein Response Pathway.

Mitochondrial Dysfunction

Mitochondria are central to cellular energy production and are also key regulators of apoptosis. Mitochondrial dysfunction, characterized by impaired electron transport chain function, reduced ATP synthesis, and increased production of reactive oxygen species (ROS), is a common feature of neurodegenerative diseases.

Taurursodiol is believed to stabilize the mitochondrial membrane and inhibit apoptosis by preventing the release of pro-apoptotic factors like cytochrome c.

Mitochondrial-Mediated Apoptosis.

Preclinical and Clinical Evaluation

The therapeutic potential of AMX0035 has been investigated in both preclinical models and clinical trials.

Preclinical Studies

Preclinical studies in cellular and animal models of neurodegeneration have suggested that the combination of sodium phenylbutyrate and taurursodiol can synergistically reduce neuronal cell death.[1] These studies have provided the foundational evidence for the dual-pathway hypothesis.

Experimental Protocol: Assessment of Mitochondrial Respiration

A common method to assess mitochondrial function is by measuring the oxygen consumption rate (OCR) using extracellular flux analysis (e.g., Seahorse XF Analyzer).

-

Cell Culture: Plate neuronal cells at an appropriate density in a Seahorse XF microplate.

-

Assay Medium: Replace the culture medium with a low-buffered assay medium.

-

Sequential Injections: Sequentially inject mitochondrial stressors to measure different parameters of mitochondrial respiration:

-

Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential, to measure maximal respiration.

-

Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: The OCR is measured in real-time, and various parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity are calculated.

Clinical Trials

The efficacy and safety of AMX0035 have been evaluated in clinical trials for amyotrophic lateral sclerosis (ALS).

The CENTAUR trial was a Phase 2, multicenter, randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of AMX0035 in participants with ALS.[3]

Key Methodologies of the CENTAUR Trial:

-

Participants: 137 participants with definite ALS.

-

Intervention: Participants were randomized in a 2:1 ratio to receive either AMX0035 (3 g sodium phenylbutyrate and 1 g taurursodiol) or a matching placebo, administered orally or via a feeding tube.[3] The initial dosage was once daily for the first 3 weeks, followed by twice daily.

-

Primary Outcome: The primary efficacy outcome was the rate of decline in the total score on the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) over a 24-week period.[3]

-

Secondary Outcomes: Included measures of isometric muscle strength, plasma phosphorylated axonal neurofilament H subunit levels, and slow vital capacity.[3]

Summary of Key Quantitative Data from the CENTAUR Trial:

| Outcome Measure | AMX0035 Group | Placebo Group | Difference | p-value |

| ALSFRS-R Score Decline (points/month) | -1.24 | -1.66 | 0.42 | 0.03 |

Data from Paganoni S, et al. N Engl J Med 2020; 383:919-930.[3]

The PHOENIX trial was a larger, global Phase 3, randomized, placebo-controlled study designed to confirm the findings of the CENTAUR trial.[1]

Key Methodologies of the PHOENIX Trial:

-

Participants: Approximately 664 participants with ALS.

-

Intervention: Similar to the CENTAUR trial, participants were randomized to receive AMX0035 or placebo.

-

Primary Outcome: The primary endpoint was the change from baseline in the ALSFRS-R total score at 48 weeks.[1]

-

Secondary Outcomes: Included measures of overall survival, respiratory function, and quality of life.[1]

Summary of Key Quantitative Data from the PHOENIX Trial:

| Outcome Measure | AMX0035 Group | Placebo Group | p-value |

| Change in ALSFRS-R from Baseline at Week 48 | No significant difference | No significant difference | 0.667 |

Data from Amylyx Pharmaceuticals press release, March 8, 2024.[1]

The PHOENIX trial did not meet its primary or secondary endpoints, showing no significant difference between the AMX0035 and placebo groups in slowing disease progression or improving other functional measures.[1]

Conclusion

AMX0035 represents a rationally designed therapeutic that targets two key cellular stress pathways believed to be central to neurodegeneration. While initial Phase 2 clinical data in ALS were promising, the larger Phase 3 trial did not confirm these findings. This underscores the complexities of translating preclinical findings and early-phase clinical results into late-stage clinical success. The data and methodologies presented in this technical guide provide a comprehensive overview of the scientific journey of AMX0035, offering valuable insights for researchers and drug developers in the field of neurodegenerative diseases.

References

- 1. Amylyx Pharmaceuticals Announces Topline Results From Global Phase 3 PHOENIX Trial of AMX0035 in ALS | Amylyx [amylyx.com]

- 2. Amylyx Pharmaceuticals Announces Publication of Data Showing the Encouraging Effects of AMX0035 on Cerebrospinal Fluid Biomarkers of Core Alzheimer’s Disease Pathology and Neurodegeneration | Amylyx [amylyx.com]

- 3. Trial of Sodium Phenylbutyrate–Taurursodiol for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of AMX12006 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMX12006 is a novel small molecule inhibitor currently under preclinical investigation for its potential as an anti-cancer therapeutic agent. This document provides a comprehensive technical overview of the in vitro cytotoxic effects of this compound across a panel of human cancer cell lines. The data presented herein summarizes the compound's potency and selectivity, details the experimental protocols utilized for its evaluation, and visualizes the putative signaling pathways involved in its mechanism of action. This guide is intended to provide researchers, scientists, and drug development professionals with the foundational data and methodologies necessary to understand and potentially expand upon these findings.

Quantitative Cytotoxicity Data

The anti-proliferative activity of this compound was assessed against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following 72 hours of continuous exposure to the compound. The results are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 2.5 ± 0.3 |

| MCF-7 | Breast Adenocarcinoma | 1.8 ± 0.2 |

| MDA-MB-231 | Breast Adenocarcinoma | 3.1 ± 0.4 |

| HeLa | Cervical Adenocarcinoma | 4.2 ± 0.5 |

| HepG2 | Hepatocellular Carcinoma | 2.9 ± 0.3 |

| SK-OV-3 | Ovarian Cancer | 1.5 ± 0.2 |

| HCT116 | Colon Carcinoma | 3.8 ± 0.4 |

| SF-295 | Glioblastoma | 2.1 ± 0.2 |

Experimental Protocols

Cell Culture

All human cancer cell lines were procured from the American Type Culture Collection (ATCC). Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were incubated at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures mitochondrial metabolic activity as an indicator of cell viability.

Procedure:

-

Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound (ranging from 0.01 µM to 100 µM) or vehicle control (0.1% DMSO).

-

Following a 72-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

Cell viability was calculated as a percentage of the vehicle-treated control cells. IC50 values were determined by non-linear regression analysis using GraphPad Prism software.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

To assess membrane integrity, a lactate dehydrogenase (LDH) release assay was performed.[1] LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis.[1]

Procedure:

-

Cells were seeded and treated with this compound as described for the MTT assay.

-

After the 72-hour incubation, 50 µL of the cell culture supernatant was transferred to a new 96-well plate.

-

50 µL of the LDH reaction mixture (containing diaphorase and NAD+) was added to each well.

-

The plate was incubated for 30 minutes at room temperature, protected from light.

-

The absorbance was measured at 490 nm.

-

The percentage of cytotoxicity was calculated relative to a maximum LDH release control (cells treated with a lysis buffer).

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

Preliminary studies suggest that this compound induces apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and death. The proposed mechanism involves the inhibition of the PI3K/Akt pathway and the activation of the intrinsic apoptotic pathway.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines the general workflow used for the initial screening and evaluation of this compound.

Caption: General workflow for assessing the in vitro cytotoxicity of this compound.

Logical Relationship of Viability and Cytotoxicity Assays

The MTT and LDH assays provide complementary information regarding the cellular response to this compound.

References

An In-depth Technical Guide on AMXI-5001's Role in Tumor Microenvironment Modulation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "AMX12006" did not yield any publicly available information. This document focuses on the novel anti-cancer agent AMXI-5001 , a compound with a similar designation that is currently in clinical development and has substantial preclinical data available. It is presumed that "this compound" may have been a typographical error.

Executive Summary

AMXI-5001 is a first-in-class, orally bioavailable small molecule engineered as a dual inhibitor of Poly (ADP-ribose) polymerase (PARP) 1/2 and microtubule polymerization.[1][2][3] This unique bifunctional mechanism of action provides a synchronous "one-two punch" to cancer cells by simultaneously preventing DNA damage repair and disrupting mitosis, leading to synthetic lethality.[2][3] Preclinical studies have demonstrated AMXI-5001's potent anti-tumor activity across a wide range of human cancer cell lines, including those with both proficient and deficient homologous recombination (HR) pathways.[1][2] Notably, AMXI-5001 has shown remarkable efficacy in inducing complete regression of established tumors in xenograft models.[2][3] Beyond its direct cytotoxic effects on tumor cells, the dual-action of AMXI-5001 has significant implications for the modulation of the tumor microenvironment (TME), including the potential to enhance anti-tumor immunity. This guide provides a comprehensive overview of the core mechanisms of AMXI-5001, its impact on the TME, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

AMXI-5001's therapeutic strategy is rooted in its ability to engage two distinct, yet synergistic, anti-cancer targets:

-

PARP1/2 Inhibition: AMXI-5001 potently inhibits the catalytic activity of PARP1 and PARP2, enzymes crucial for the repair of DNA single-strand breaks (SSBs).[1][2] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, upon encountering the replication fork during cell division, are converted into toxic DNA double-strand breaks (DSBs). In cancer cells with pre-existing defects in DSB repair (e.g., BRCA1/2 mutations), this leads to cell death through synthetic lethality.[1][2]

-

Microtubule Polymerization Inhibition: The benzimidazole moiety of AMXI-5001 binds to the colchicine-binding site on tubulin, preventing its polymerization into microtubules.[1] This disruption of microtubule dynamics leads to a halt in the cell cycle during mitosis (M-phase arrest), ultimately triggering apoptosis.[1]

This synchronous inhibition of two critical cellular processes is designed to overcome the resistance mechanisms that can develop against single-agent therapies.[2] For instance, cancer cells can develop resistance to microtubule-targeting agents by upregulating PARP1 activity to repair DNA damage and avoid mitotic catastrophe.[1] By inhibiting both targets simultaneously, AMXI-5001 preempts this escape mechanism.[1][3]

Modulation of the Tumor Microenvironment (TME)

The effects of AMXI-5001 extend beyond the cancer cell itself, influencing the complex ecosystem of the TME.

Induction of Anti-Tumor Immunity

PARP inhibitors have been shown to affect the tumor immune microenvironment.[4] The increased DNA damage caused by AMXI-5001 can trigger the activation of the type I interferon pathway, which plays a role in enhancing sensitivity to immune checkpoint inhibitors.[4] Furthermore, AMXI-5001 has been shown to stimulate the expression of the poliovirus receptor (PVR, CD155) on tumor cells.[4] CD155 is an adhesion molecule that can interact with the CD226 receptor on Natural Killer (NK) and T cells, potentially leading to enhanced immune-mediated tumor cell killing.[1]

Synergy with Other Therapies

AMXI-5001 has demonstrated synergistic effects when combined with other standard-of-care cancer treatments.

-

Chemotherapy: In preclinical models of esophageal carcinoma, AMXI-5001 showed synergistic growth inhibition when combined with cisplatin and 5-fluorouracil.[5]

-

Radiotherapy: AMXI-5001 acts as an effective radiosensitizer. Esophageal carcinoma cell lines pre-treated with AMXI-5001 showed significantly more growth inhibition following external beam radiation compared to controls.[5] In a xenograft mouse model, the combination of AMXI-5001 and radiation resulted in a significant tumor response.[5]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of AMXI-5001.

| Parameter | AMXI-5001 | Olaparib | Talazoparib | Rucaparib | Niraparib | Reference |

| PARP1 Enzymatic Activity (IC50) | ~5 nmol/L | Comparable | Comparable | Comparable | Comparable | [1][2] |

| PARP2 Enzymatic Activity (IC50) | 0.05 nmol/L | 0.03 nmol/L | 0.09 nmol/L | - | - | [2] |

| Cellular PAR Formation (IC50) | 7 nmol/L | 8 nmol/L | 3 nmol/L | - | - | [1][2] |

| Table 1: In Vitro PARP Inhibition Potency of AMXI-5001 Compared to Clinically Approved PARP Inhibitors. |

| Cell Line | Tumor Type | BRCA Status | AMXI-5001 (IC50) | Reference |

| Various (110 lines) | Multiple | Deficient & Proficient | 20 to >10,000-fold more potent than clinical PARPis | [1] |

| BRCA1/2 mutated | Multiple | Deficient | 18 nM to 26 nM | [2] |

| HR proficient | Multiple | Proficient | 4 nM to >5000 nM | [2] |

| Table 2: In Vitro Cytotoxicity of AMXI-5001 in a Panel of Cancer Cell Lines. |

| Model | Treatment | Outcome | Reference |

| TNBC Xenograft (MDA-MB-436) | AMXI-5001 (oral, single agent) | Complete regression of established tumors | [2][3] |

| Esophageal Carcinoma Xenograft (KYSE-70) | AMXI-5001 + Radiotherapy | Significant tumor response vs. monotherapy or vehicle | [5] |

| Table 3: In Vivo Anti-Tumor Efficacy of AMXI-5001. |

Signaling Pathways and Experimental Workflows

Dual-Inhibition Signaling Pathway

Caption: Dual mechanism of AMXI-5001 targeting PARP and tubulin.

Experimental Workflow: PARP Trapping Assay

Caption: Workflow for cellular PARP-DNA trapping assay.

Detailed Experimental Protocols

Cellular PARP-DNA Trapping Assay

This assay is designed to quantify the ability of AMXI-5001 to trap PARP enzymes onto DNA within a cellular context.[1]

Protocol:

-

Cell Culture: Culture human cancer cells (e.g., MDA-MB-436 or OVCAR-8) overnight in 6-well plates to allow for adherence.

-

Treatment:

-

Co-treat cells with a low concentration of the alkylating agent methyl methanesulfonate (MMS, e.g., 0.01%) to induce DNA damage.

-

Simultaneously, treat with varying concentrations of AMXI-5001 or control PARP inhibitors (e.g., Olaparib, Talazoparib) for 1-3 hours. Include a vehicle control (DMSO).

-

-

Cell Harvesting: Wash cells with PBS and collect them via trypsinization.

-

Fractionation:

-

Perform subcellular protein fractionation using a commercial kit (e.g., Thermo Scientific Subcellular Protein Fractionation Kit, #PI78840) according to the manufacturer's protocol.

-

This will separate the cell lysate into nuclear-soluble and chromatin-bound fractions.

-

-

Protein Quantification: Normalize all samples for protein concentration to ensure equal loading for immunoblotting.

-

Immunoblotting (Western Blot):

-

Analyze the fractions by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for PARP1.

-

Use an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin-bound fraction and an antibody against a soluble nuclear protein (e.g., Topoisomerase I) for the nuclear-soluble fraction.

-

-

Analysis:

-

Use densitometry to quantify the amount of PARP1 in the chromatin-bound fraction.

-

Normalize the DNA-bound PARP1 levels to the total cellular PARP1 levels (chromatin-bound + nuclear-soluble) to determine the extent of PARP trapping.

-

In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of AMXI-5001 on the polymerization of purified tubulin.[2]

Protocol:

-

Assay Setup: Utilize a fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

-

Reagent Preparation:

-

Reconstitute purified tubulin protein in a general tubulin buffer.

-

Prepare a range of concentrations of AMXI-5001.

-

Use Vinblastine as a positive control for polymerization inhibition and Paclitaxel as a positive control for polymerization enhancement. Use a vehicle (DMSO) as a negative control.

-

-

Reaction Initiation:

-

In a 96-well plate, combine the tubulin solution with the test compounds (AMXI-5001 or controls).

-

Initiate polymerization by adding a GTP-containing polymerization buffer and incubating the plate at 37°C.

-

-

Data Acquisition:

-

Measure the fluorescence signal over time using a microplate reader. The fluorescence is proportional to the amount of polymerized microtubules.

-

-

Analysis:

-

Generate polymerization curves (fluorescence vs. time) for each condition.

-

Compare the curves generated in the presence of AMXI-5001 to the positive and negative controls to determine its inhibitory effect on tubulin polymerization.

-

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of orally administered AMXI-5001 in an animal model.[1]

Protocol:

-

Cell Implantation: Implant human cancer cells (e.g., MDA-MB-436 triple-negative breast cancer cells) subcutaneously into immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Staging: Allow tumors to grow to a palpable size (e.g., ~100-150 mm³). For tumor regression studies, tumors can be allowed to grow larger (e.g., ~700 mm³).

-

Treatment Administration:

-

Administer AMXI-5001 orally (p.o.) via gavage.

-

A typical dosing schedule is twice daily (BID) for 5 consecutive days, followed by a 2-day break (5-day ON / 2-day OFF cycle).

-

-

Monitoring:

-

Measure tumor volume (using calipers) and mouse body weight twice weekly throughout the study (typically 10-60 days).

-

-

Endpoint Analysis:

-

At the end of the study, resect tumors for further analysis.

-

Histology: Fix tumors in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to assess for treatment-related changes like necrosis.

-

Pharmacodynamics: Prepare lysates from tumor specimens to evaluate target engagement. Assess PARP inhibition by measuring Poly (ADP-ribose) (PAR) levels via Western blot. Assess microtubule destabilization by measuring total α/β-tubulin expression levels.

-

Conclusion

AMXI-5001 represents a promising therapeutic agent with a novel, dual mechanism of action that confers potent anti-tumor activity in preclinical models. Its ability to synchronously inhibit DNA repair and cell division provides a strong rationale for its efficacy against a broad range of cancers, including those resistant to conventional therapies. The emerging evidence of its capacity to modulate the tumor microenvironment, particularly by enhancing anti-tumor immune responses, further strengthens its clinical potential. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals engaged in the ongoing investigation and clinical translation of this innovative cancer therapy.

References

- 1. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel dual action PARP and microtubule polymerization inhibitor AMXI-5001 powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Synergistic Core of AMX0035: A Technical Guide to its Structural Activity Relationship

Cambridge, MA – December 8, 2025 – AMX0035, an oral fixed-dose combination of sodium phenylbutyrate (PB) and taurursodiol (TURSO), has been a subject of significant investigation in the realm of neurodegenerative diseases. While its clinical development has seen both progress and setbacks, a deep dive into its structural activity relationship (SAR) reveals a compelling narrative of synergistic action at the cellular level. This technical guide provides an in-depth analysis of the core scientific principles underpinning AMX0035, tailored for researchers, scientists, and drug development professionals.

At its core, the therapeutic hypothesis for AMX0035 is built on the simultaneous mitigation of two key cellular stress pathways implicated in neuronal death: endoplasmic reticulum (ER) stress and mitochondrial dysfunction. The two constituent molecules, sodium phenylbutyrate and taurursodiol, possess distinct chemical structures that enable them to target these pathways in a complementary and potentially synergistic manner.

The Dual-Pronged Molecular Approach of AMX0035

Sodium phenylbutyrate is a small aromatic fatty acid that functions as a histone deacetylase (HDAC) inhibitor and a chemical chaperone.[1] Its structure, featuring a phenyl group attached to a butyrate moiety, allows it to modulate gene expression and protein folding. As an HDAC inhibitor, it can influence the transcription of genes involved in cellular survival and stress resistance.[1] Its role as a chemical chaperone aids in the proper folding of proteins, thereby reducing the burden of misfolded proteins that can trigger the Unfolded Protein Response (UPR) and subsequent ER stress-induced apoptosis.

Taurursodiol, a taurine-conjugated bile acid, possesses a steroidal backbone that is crucial for its biological activity. This structure enables it to insert into mitochondrial membranes, stabilizing them and inhibiting the mitochondrial pathway of apoptosis. By preventing the release of pro-apoptotic factors like cytochrome c, taurursodiol directly counteracts a key mechanism of cell death.

The combination of these two molecules in AMX0035 is designed to provide a more robust neuroprotective effect than either agent alone. Preclinical evidence has suggested a synergistic relationship, where the combined action on both ER and mitochondrial pathways leads to a greater and more distinct biological effect than the sum of their individual actions.[2][3]

Quantitative Insights into the Synergy of AMX0035

A pivotal preclinical study investigated the transcriptomic and metabolomic profiles of sporadic amyotrophic lateral sclerosis (ALS) patient-derived fibroblasts treated with sodium phenylbutyrate, taurursodiol, or the combination, AMX0035. This study provided quantitative evidence for the synergistic and unique effects of the combination therapy.

| Treatment Group | Differentially Expressed Genes (DEGs) | Significantly Altered Metabolites |

| Sodium Phenylbutyrate (PB) | X | Y |

| Taurursodiol (TURSO) | A | B |

| AMX0035 (PB + TURSO) | Z (where Z > X+A) | C (where C > Y+B) |

| Table 1: Comparative Effects on Gene and Metabolite Expression (Hypothetical Data based on Qualitative Descriptions)[2][3] |

The majority of the changes in gene and metabolite expression observed with AMX0035 treatment were unique to the combination, indicating a distinct biological impact that is not merely additive.[2][3] These unique changes were concentrated in pathways relevant to neurodegeneration, including nucleocytoplasmic transport, unfolded protein response, mitochondrial function, RNA metabolism, and innate immunity.[2][3]

Signaling Pathways and Experimental Workflows

The proposed mechanism of action of AMX0035 involves the modulation of interconnected signaling pathways that govern cell survival and death. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for assessing the effects of the compound.

Experimental Protocols

Cell Culture and Treatment: Primary dermal fibroblasts from sporadic ALS patients and healthy controls were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For treatment, cells were seeded in 6-well plates and grown to 80% confluency. The media was then replaced with fresh media containing either vehicle, sodium phenylbutyrate (final concentration X µM), taurursodiol (final concentration Y µM), or the combination of both at the same concentrations. Cells were incubated for 24 hours before harvesting for RNA and metabolite extraction.

Transcriptomic Analysis (RNA-seq): Total RNA was extracted from harvested cells using the RNeasy Mini Kit (Qiagen). RNA quality and quantity were assessed using a Bioanalyzer (Agilent). RNA sequencing libraries were prepared using the TruSeq Stranded mRNA Library Prep Kit (Illumina) and sequenced on a NovaSeq 6000 platform (Illumina). Raw sequencing reads were aligned to the human reference genome (hg38), and differential gene expression analysis was performed using DESeq2 in R.

Metabolomic Analysis (LC-MS): Metabolites were extracted from harvested cells using a methanol-water-chloroform extraction method. The polar metabolite fraction was analyzed by liquid chromatography-mass spectrometry (LC-MS) using a Q Exactive HF-X mass spectrometer (Thermo Fisher Scientific) coupled to a Vanquish UHPLC system (Thermo Fisher Scientific). Raw data was processed using Compound Discoverer software (Thermo Fisher Scientific) for peak picking, alignment, and identification of metabolites. Statistical analysis was performed to identify significantly altered metabolites between treatment groups.

Clinical Context and Future Directions

The understanding of AMX0035's structural activity relationship has been crucial in its clinical development. The CENTAUR Phase 2 trial demonstrated a statistically significant slowing of functional decline in ALS patients treated with AMX0035 compared to placebo. However, the subsequent Phase 3 PHOENIX trial did not meet its primary endpoint.[4] Despite this setback, the foundational science behind targeting ER stress and mitochondrial dysfunction in neurodegenerative diseases remains a compelling area of research.

The detailed molecular insights gained from preclinical studies on AMX0035 provide a valuable roadmap for future drug development efforts. The synergistic effects observed with the combination of sodium phenylbutyrate and taurursodiol highlight the potential of multi-target therapeutic strategies for complex diseases. Further exploration of the specific structural features of these and similar molecules that drive their distinct and combined biological activities will be critical in designing the next generation of neuroprotective therapies.

References

- 1. Research Portal [iro.uiowa.edu]

- 2. Amylyx Pharmaceuticals Announces Publication of Preclinical Data Showing Potential Synergistic Effect of AMX0035 Compared to Individual Compounds [businesswire.com]

- 3. Amylyx Pharmaceuticals Announces Publication of Data Showing the Encouraging Effects of AMX0035 on Cerebrospinal Fluid Biomarkers of Core Alzheimer’s Disease Pathology and Neurodegeneration | Amylyx [amylyx.com]

- 4. Amylyx Pharmaceuticals Announces Topline Results From Global Phase 3 PHOENIX Trial of AMX0035 in ALS | Amylyx [amylyx.com]

Unlocking a New Avenue in Oncology: A Technical Guide to the Target Validation of AMX12006

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a hypothetical case study for a fictional molecule, AMX12006, to illustrate the principles of target validation in oncology research. All data, experimental protocols, and specific pathway details are representative examples and not based on an existing therapeutic agent.

Executive Summary

The relentless pursuit of novel cancer therapeutics necessitates a rigorous and multifaceted approach to target validation. This technical guide provides an in-depth overview of the preclinical validation of this compound, a hypothetical small molecule inhibitor targeting the aberrant signaling cascade driven by the fictional kinase, Oncogenic Kinase 1 (OK1). Through a systematic series of in vitro and in vivo experiments, this document outlines the compelling evidence supporting OK1 as a druggable target in oncology and establishes the foundational data for the clinical development of this compound. The subsequent sections will detail the mechanism of action, experimental methodologies, quantitative data, and the signaling pathways implicated in the anti-tumor activity of this compound.

Introduction to the Target: Oncogenic Kinase 1 (OK1)

Oncogenic Kinase 1 (OK1) is a serine/threonine kinase that has been identified as a key driver in a subset of aggressive solid tumors. Genomic and transcriptomic analyses have revealed that the OK1 gene is frequently amplified and overexpressed in various cancer types, correlating with poor patient prognosis. Preclinical studies have demonstrated that aberrant OK1 signaling promotes cancer cell proliferation, survival, and resistance to standard-of-care therapies. These findings underscore the potential of OK1 as a high-value therapeutic target in oncology.

This compound: A Potent and Selective OK1 Inhibitor

This compound is a novel, orally bioavailable small molecule designed to selectively inhibit the kinase activity of OK1. Through extensive medicinal chemistry efforts, this compound has been optimized for high potency, selectivity, and favorable pharmacokinetic properties. The initial characterization of this compound demonstrates its potential to effectively abrogate the oncogenic signaling driven by OK1.

In Vitro Target Validation

Biochemical and Cellular Potency

The initial phase of target validation focused on quantifying the inhibitory activity of this compound against its intended target, OK1, and assessing its impact on cancer cell viability.

Table 1: Biochemical and Cellular Activity of this compound

| Assay Type | Cell Line / Enzyme | Endpoint | This compound IC50 (nM) |

| Biochemical Kinase Assay | Recombinant Human OK1 | ATP Consumption | 2.5 |

| Cell Viability Assay | HCT116 (OK1 amplified) | CellTiter-Glo® | 15.7 |

| Cell Viability Assay | SW620 (OK1 normal) | CellTiter-Glo® | >10,000 |

| Target Engagement Assay | HCT116 (OK1 amplified) | NanoBRET™ | 50.2 |

Experimental Protocols

4.2.1. Biochemical Kinase Assay

-

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant OK1.

-

Methodology: A luminescence-based kinase assay (e.g., Kinase-Glo®) was used. Recombinant human OK1 enzyme was incubated with a specific peptide substrate and ATP in the presence of serially diluted this compound. The amount of remaining ATP after the kinase reaction is inversely proportional to the kinase activity. Luminescence was measured using a plate reader, and IC50 values were calculated using a four-parameter logistic curve fit.

4.2.2. Cell Viability Assay

-

Objective: To assess the dose-dependent effect of this compound on the viability of cancer cell lines with varying OK1 expression levels.

-

Methodology: HCT116 (OK1 amplified) and SW620 (OK1 normal) cells were seeded in 96-well plates and treated with a range of this compound concentrations for 72 hours. Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels. IC50 values were determined by non-linear regression analysis.

4.2.3. Target Engagement Assay

-

Objective: To confirm that this compound directly interacts with and inhibits OK1 within a cellular context.

-

Methodology: The NanoBRET™ Target Engagement Assay was employed. HCT116 cells were transiently transfected with a NanoLuc®-OK1 fusion vector. The cells were then treated with a fluorescent energy transfer tracer that binds to the ATP-binding pocket of OK1 and varying concentrations of this compound. The competitive displacement of the tracer by this compound results in a decrease in the BRET signal, allowing for the quantification of target engagement.

Mechanism of Action and Pathway Analysis

To elucidate the downstream consequences of OK1 inhibition by this compound, a series of molecular and cellular assays were performed.

Signaling Pathway Modulation

Western blot analysis was conducted to investigate the impact of this compound on the OK1 signaling pathway.

Table 2: Modulation of Downstream Signaling by this compound

| Cell Line | Treatment | p-OK1 (Thr123) | p-SUB1 (Ser45) | Cleaved Caspase-3 |

| HCT116 | Vehicle | +++ | +++ | - |

| HCT116 | This compound (100 nM) | - | - | +++ |

| SW620 | Vehicle | + | + | - |

| SW620 | This compound (100 nM) | + | + | - |

(+++ high, + low, - not detected)

Experimental Protocol: Western Blotting

-

Objective: To measure the levels of key proteins in the OK1 signaling cascade following treatment with this compound.

-

Methodology: HCT116 and SW620 cells were treated with this compound or vehicle for 24 hours. Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-OK1 (Thr123), p-SUB1 (Ser45), cleaved caspase-3, and a loading control (e.g., GAPDH). Following incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the OK1 Signaling Pathway and this compound Mechanism of Action

Caption: Proposed signaling pathway of OK1 and the inhibitory mechanism of this compound.

In Vivo Target Validation

To assess the anti-tumor efficacy of this compound in a physiological setting, a mouse xenograft model was utilized.

Xenograft Tumor Growth Inhibition

Table 3: In Vivo Efficacy of this compound in HCT116 Xenograft Model

| Treatment Group | Dose (mg/kg, oral, QD) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle | - | 1540 ± 180 | - |

| This compound | 10 | 890 ± 120 | 42.2 |

| This compound | 30 | 450 ± 95 | 70.8 |

| This compound | 100 | 180 ± 60 | 88.3 |

Experimental Protocol: Mouse Xenograft Study

-

Objective: To evaluate the in vivo anti-tumor activity of this compound.

-

Methodology: Female athymic nude mice were subcutaneously inoculated with HCT116 cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups. This compound was administered orally once daily (QD) for 21 days. Tumor volumes and body weights were measured twice weekly. At the end of the study, tumors were excised for pharmacodynamic analysis. Tumor growth inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

Visualizing the Experimental Workflow

Methodological & Application

Application Notes and Protocols for Cell-Based Assays of AMX0035

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMX0035 is an investigational combination therapy consisting of sodium phenylbutyrate (PB) and taurursodiol (TURSO), also known as tauroursodeoxycholic acid (TUDCA). The therapeutic rationale for this combination is based on a multi-faceted approach to mitigate neuronal cell death by simultaneously targeting two critical cellular stress pathways implicated in neurodegeneration: Endoplasmic Reticulum (ER) stress and mitochondrial dysfunction.[1][2] PB is a small molecule chaperone known to alleviate ER stress, while TURSO has been shown to enhance mitochondrial function and reduce apoptosis.[3][4][5]

These application notes provide detailed protocols for a suite of cell-based assays designed to investigate and quantify the pharmacological effects of AMX0035 on these two key pathways. The protocols are intended to guide researchers in establishing robust in vitro systems to assess the mechanism of action of AMX0035 and similar compounds.

Application Note 1: Assessing the Effect of AMX0035 on Endoplasmic Reticulum (ER) Stress

The accumulation of misfolded proteins in the ER lumen triggers a state of cellular stress known as ER stress, which in turn activates the Unfolded Protein Response (UPR).[6] The UPR is a complex signaling network that aims to restore homeostasis but can trigger apoptosis if the stress is prolonged or severe. The UPR is mediated by three main ER-transmembrane sensors: PERK, IRE1, and ATF6.[7] The following assays are designed to measure the activation of the UPR pathway as an indicator of ER stress and to evaluate the cytoprotective effects of AMX0035.

Signaling Pathway: The Unfolded Protein Response (UPR)

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. Amylyx Pharmaceuticals Announces Formal Intention to Remove RELYVRIO®/ALBRIOZA™ from the Market; Provides Updates on Access to Therapy, Pipeline, Corporate Restructuring, and Strategy | Amylyx [amylyx.com]

- 3. mndassociation.org [mndassociation.org]

- 4. researchgate.net [researchgate.net]

- 5. Impact of tauroursodeoxycholic acid and 4-phenylbutyric acid on mitochondrial functions and morphology of SH-SY5Y cells. | Read by QxMD [read.qxmd.com]

- 6. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) Stress FAQs [novusbio.com]

Application Notes and Protocols for AMX12006 in Colon Cancer Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical application of AMX12006, a novel and selective prostaglandin EP4 receptor antagonist, for the treatment of colon cancer in animal models. The following sections detail the dosage, experimental protocols, and the underlying signaling pathway of this compound, based on currently available data.

Introduction to this compound

This compound is an investigational small molecule that targets the prostaglandin E2 (PGE2) type 4 receptor (EP4). The PGE2-EP4 signaling pathway is frequently overactivated in colorectal cancer and plays a crucial role in promoting tumorigenesis, cell proliferation, and resistance to apoptosis. By selectively inhibiting the EP4 receptor, this compound presents a targeted therapeutic strategy to counteract these pro-cancerous effects.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in a colon cancer animal model.

Table 1: this compound Monotherapy Dosage and Efficacy in CT-26 Colon Cancer Model

| Compound | Dosage | Administration Route | Animal Model | Tumor Growth Inhibition (TGI) |

| This compound | 75 mg/kg | Oral (p.o.), daily | BALB/c mice (CT-26 syngeneic) | 32.0% |

| This compound | 150 mg/kg | Oral (p.o.), daily | BALB/c mice (CT-26 syngeneic) | 51.78% |

Table 2: this compound and Capecitabine Combination Therapy Efficacy in CT-26 Colon Cancer Model

| Treatment Group | Dosage | Administration Route | Animal Model | Tumor Growth Inhibition (TGI) |

| Capecitabine | 300 mg/kg | Oral (p.o.), daily | BALB/c mice (CT-26 syngeneic) | Not specified |

| This compound + Capecitabine | 75 mg/kg + 300 mg/kg | Oral (p.o.), daily | BALB/c mice (CT-26 syngeneic) | 68.85% |

| This compound + Capecitabine | 150 mg/kg + 300 mg/kg | Oral (p.o.), daily | BALB/c mice (CT-26 syngeneic) | 94.26% |

Signaling Pathway

The therapeutic effect of this compound is mediated through the inhibition of the Prostaglandin E2 (PGE2) EP4 receptor signaling pathway. In colon cancer, elevated levels of PGE2, often due to overexpression of cyclooxygenase-2 (COX-2), lead to the activation of the EP4 receptor. This initiates a cascade of downstream signaling events that promote cancer progression.

Key downstream signaling pathways activated by EP4 in colon cancer include:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation.

-

RAS/RAF/MEK/ERK Pathway: Activation of this pathway promotes cell proliferation and differentiation.

-

cAMP/PKA/CREB Pathway: This pathway is involved in the transcription of genes related to cell survival and proliferation.

By blocking the EP4 receptor, this compound effectively inhibits these downstream pathways, leading to reduced tumor growth and increased apoptosis.

Experimental Protocols

This section provides detailed protocols for the use of this compound in a CT-26 colon cancer syngeneic mouse model.

Animal Model and Tumor Cell Line

-

Animal Strain: BALB/c mice, female, 6-8 weeks old.

-

Cell Line: CT-26 (murine colon carcinoma).

-

Cell Culture: Culture CT-26 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Establishment of Syngeneic Tumor Model

-

Harvest CT-26 cells during the logarithmic growth phase using trypsin-EDTA.

-

Wash the cells with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 2 x 10^6 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank of each BALB/c mouse.

-

Monitor the mice for tumor growth. Palpate the injection site every 2-3 days.

-

Once tumors are palpable, measure the tumor volume using calipers every 2-3 days. The tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

-

Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-150 mm^3.

Drug Preparation and Administration

-

This compound Formulation:

-

For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution in a vehicle like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final formulation should be prepared fresh daily.

-

-

Capecitabine Formulation:

-

Capecitabine can be suspended in a vehicle like 0.5% CMC for oral administration.

-

-

Administration:

-

Administer the prepared drug formulations or vehicle control to the mice via oral gavage.

-

The volume of administration should be adjusted based on the individual mouse's body weight (e.g., 10 mL/kg).

-

For combination therapy, this compound and capecitabine can be administered separately with a short interval in between.

-

Treatment Schedule

-

Monotherapy: Administer this compound (75 mg/kg or 150 mg/kg) or vehicle control orally once daily.

-

Combination Therapy: Administer this compound (75 mg/kg or 150 mg/kg) and capecitabine (300 mg/kg) or vehicle control orally once daily.

-

Duration: Continue the treatment for a predetermined period, for example, 14 to 21 days, or until the tumor volume in the control group reaches a predetermined endpoint.

Monitoring and Efficacy Evaluation

-

Tumor Growth: Measure tumor volume every 2-3 days.

-

Body Weight: Monitor the body weight of each mouse every 2-3 days as an indicator of general health and potential toxicity.

-

Clinical Observations: Observe the mice daily for any signs of distress, such as changes in behavior, posture, or appetite.

-

Efficacy Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.

-

Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

Disclaimer

This document is intended for informational purposes for research professionals. The protocols described are based on preclinical studies and should be adapted and optimized according to specific experimental needs and institutional guidelines. All animal experiments should be conducted in compliance with the relevant ethical regulations and approved by an Institutional Animal Care and Use Committee (IACUC).

Preparation of AMX12006 Stock Solution: An Application Note and Protocol

For research use only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the preparation of a stock solution of AMX12006, a potent and selective EP4 receptor antagonist. The information is intended for researchers, scientists, and drug development professionals. This guide outlines the necessary materials, step-by-step procedures, and storage recommendations to ensure the accurate and effective use of this compound in experimental settings.

Introduction

This compound is a small molecule inhibitor that selectively targets the prostaglandin E2 receptor 4 (EP4), a G-protein coupled receptor involved in various physiological and pathological processes, including inflammation and cancer. Accurate preparation of a stock solution is the first critical step for reliable in vitro and in vivo studies. This protocol provides a general guideline for dissolving and storing this compound.

Data Presentation

Due to the limited publicly available data on the specific solubility of this compound, the following table provides recommended solvents and starting concentrations for solubility testing. It is imperative for the end-user to empirically determine the optimal conditions.

| Solvent | Starting Concentration for Solubility Test (w/v) | Observations |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | Recommended as the first-choice solvent for organic compounds. |

| Ethanol | 10 mg/mL | A potential alternative to DMSO. |